1-N-benzyl-2-bromobenzene-1,4-diamine
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Overview
Description
1-N-benzyl-2-bromobenzene-1,4-diamine is an organic compound with the molecular formula C13H13BrN2. It is a derivative of benzene, featuring a bromine atom and a benzyl group attached to the benzene ring, along with two amine groups. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-benzyl-2-bromobenzene-1,4-diamine can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a reduction and nitration can be used to introduce the necessary functional groups onto the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1-N-benzyl-2-bromobenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and various reducing agents for reduction reactions. Conditions such as temperature, solvent, and catalysts are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while reduction can yield amines or other functional groups .
Scientific Research Applications
1-N-benzyl-2-bromobenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-nitrobenzene: Similar in structure but with a nitro group instead of amine groups.
1-bromo-2,4-diaminobenzene: Similar but lacks the benzyl group.
Uniqueness
1-N-benzyl-2-bromobenzene-1,4-diamine is unique due to the presence of both a bromine atom and a benzyl group on the benzene ring, along with two amine groups. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-N-benzyl-2-bromobenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSVXFKKQUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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